molecular formula C14H14F4N2O2 B4266333 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4266333
M. Wt: 318.27 g/mol
InChI Key: ZWKKZAXXSWXQLZ-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl groups and a dimethylbenzoyl moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane or chlorodifluoromethane.

    Attachment of the Dimethylbenzoyl Group: The final step involves the acylation of the pyrazole ring with 3,4-dimethylbenzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl groups can enhance the compound’s metabolic stability and bioavailability, while the pyrazole ring can facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-bis(methyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but with methyl groups instead of difluoromethyl groups.

Uniqueness

The presence of difluoromethyl groups in 3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These features can enhance its performance in various applications, making it a compound of significant interest in research and industry.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O2/c1-7-3-4-9(5-8(7)2)12(21)20-14(22,13(17)18)6-10(19-20)11(15)16/h3-5,11,13,22H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKZAXXSWXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
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3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
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3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3,5-bis(difluoromethyl)-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

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